Isoform Selectivity: AS2521780's 30-Fold Preferential Inhibition of PKCθ Over Other PKC Isoforms
In a direct head-to-head comparison of inhibitory potency across a panel of human PKC isoforms, AS2521780 demonstrated potent inhibition of PKCθ with an IC50 of 0.48 nM, a potency that was more than 30-fold greater than its activity against other tested PKC isoforms, including PKCα (IC50=160 nM) and PKCδ (IC50=160 nM) [1][2]. This contrasts sharply with pan-PKC inhibitors like Sotrastaurin (AEB071), which exhibits Kis of 0.22 nM for PKCθ, 0.64 nM for PKCβ, and 0.95 nM for PKCα, representing minimal isoform selectivity .
| Evidence Dimension | Inhibition of recombinant human PKC isoforms |
|---|---|
| Target Compound Data | PKCθ IC50 = 0.48 nM |
| Comparator Or Baseline | PKCα IC50 = 160 nM; PKCδ IC50 = 160 nM; PKCε IC50 = 18 nM |
| Quantified Difference | >30-fold greater potency for PKCθ over PKCα and PKCδ |
| Conditions | In vitro enzymatic assay using recombinant human PKC isozymes |
Why This Matters
This high degree of isoform selectivity ensures that experimental outcomes are specifically attributable to PKCθ inhibition, minimizing off-target effects that could confound results and increasing confidence in target validation studies for procurement.
- [1] Fukahori H, Chida N, Maeda M, Tasaki M, Kawashima T, Matsuoka H, Suzuki K, Ishikawa T, Tanaka A, Higashi Y. Effect of AS2521780, a novel PKCθ selective inhibitor, on T cell-mediated immunity. Eur J Pharmacol. 2014 Dec 15;745:217-22. View Source
- [2] Chida N, Kawashima T, Tasaki M, Matsuoka H, Maeda M, Tanaka A, Higashi Y. Effects of the Novel PKCθ Selective Inhibitor AS2521780 on Acute Rejection in Rats and Monkeys [abstract]. Am J Transplant. 2013; 13 (suppl 5). View Source
